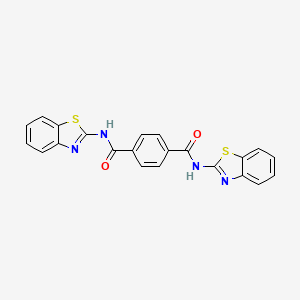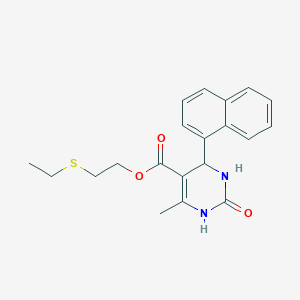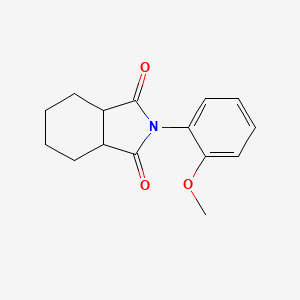![molecular formula C20H26N2O5S B5092584 pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate, also known as PHPS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying protein-protein interactions. PHPS is a small molecule that can be used as a chemical probe to selectively modify proteins and study their functions. In
Mechanism of Action
Pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate modifies proteins by reacting with specific amino acid residues, such as lysine and cysteine. The modification of these residues can affect the structure and function of the protein, leading to changes in cellular processes. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate has been shown to selectively modify proteins involved in DNA repair, transcriptional regulation, and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate depend on the specific protein that is modified. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate has been shown to affect the activity of proteins involved in DNA repair, transcriptional regulation, and signal transduction. The modification of these proteins can lead to changes in cellular processes, such as cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its selectivity for specific amino acid residues, which allows for the specific modification of proteins. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate is also a small molecule, which allows for easy delivery to cells and tissues. However, one limitation of using pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate is that it may not be suitable for all proteins, as some proteins may not contain the specific amino acid residues that are targeted by pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate.
Future Directions
There are several future directions for the use of pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate in scientific research. One direction is the development of new chemical probes that can selectively modify different amino acid residues in proteins. Another direction is the application of pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate in the study of protein-protein interactions in disease states, such as cancer. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate may also be used in the development of new therapies that target specific proteins involved in disease processes.
Conclusion
In conclusion, pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying protein-protein interactions. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate can selectively modify proteins and has been used to study the interactions between proteins involved in DNA repair, transcriptional regulation, and signal transduction. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate involves several steps, including the reaction of 4-aminophenyl sulfone with 2-bromoethyl phenyl ether to form 4-(2-phenoxyethylamino)phenyl sulfone. The resulting compound is then reacted with N-hydroxysuccinimide to form the N-hydroxysuccinimide ester, which is then reacted with pentyl carbamate to form pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate.
Scientific Research Applications
Pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate has been used in various scientific research applications, including the study of protein-protein interactions. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate can selectively modify proteins by reacting with specific amino acid residues, such as lysine and cysteine, and can be used to study the function of these proteins in cellular processes. pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate has been used to study the interactions between proteins involved in DNA repair, transcriptional regulation, and signal transduction.
properties
IUPAC Name |
pentyl N-[4-[(2-hydroxy-2-phenylethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-2-3-7-14-27-20(24)22-17-10-12-18(13-11-17)28(25,26)21-15-19(23)16-8-5-4-6-9-16/h4-6,8-13,19,21,23H,2-3,7,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXJQFVUYMBYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5092502.png)
![6-(4-chlorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092510.png)
![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)


![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)

![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)

